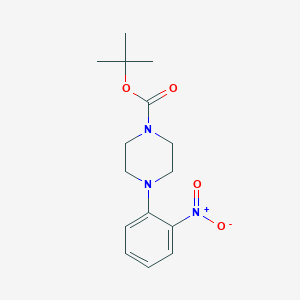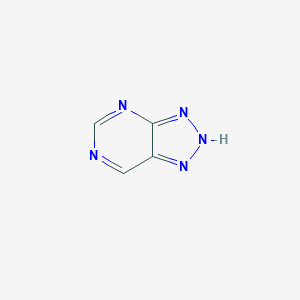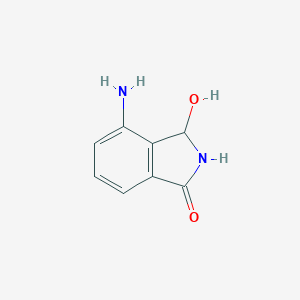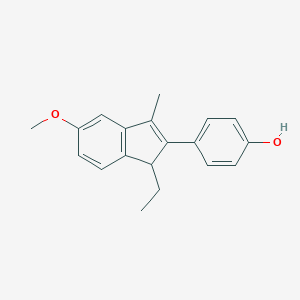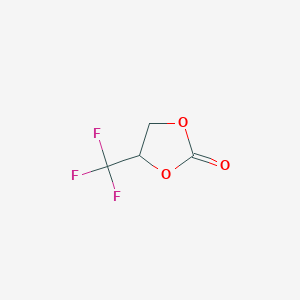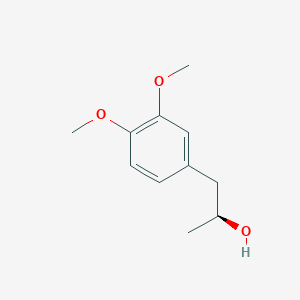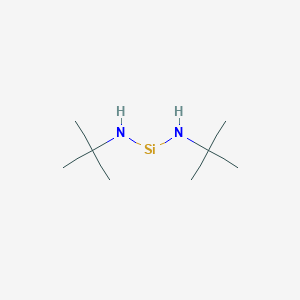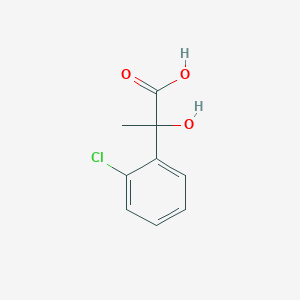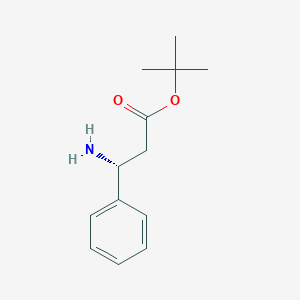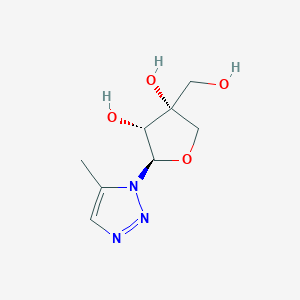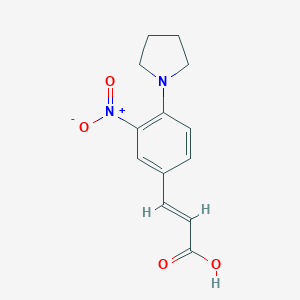
3-(3-Nitro-4-tetrahydro-1H-pyrrol-1-ylphenyl)acrylic acid
Übersicht
Beschreibung
Synthesis Analysis
- The synthesis of acrylic acid derivatives, including compounds similar to 3-(3-Nitro-4-tetrahydro-1H-pyrrol-1-ylphenyl)acrylic acid, involves direct nitration processes and condensation with various amines, alcohols, or phenols (Kimura, Yabuuchi, & Hisaki, 1962).
Molecular Structure Analysis
- Studies on similar compounds, such as poly(3-thiophen-3-yl-acrylic acid), provide insights into the minimum energy conformations and rotational profiles of different isomeric derivatives, which are crucial for understanding the molecular structure (Bertran et al., 2008).
Chemical Reactions and Properties
- Compounds like 3-(3-Nitro-4-tetrahydro-1H-pyrrol-1-ylphenyl)acrylic acid can participate in various chemical reactions, forming complex structures and exhibiting specific chemical properties. For instance, the reaction of similar acrylic acid derivatives with titanium tetrachloride leads to the formation of unique compounds (Hirotani & Zen, 1994).
Physical Properties Analysis
- The physical properties of acrylic acid derivatives, including their thermal and luminescence properties, are influenced by their molecular structure and the presence of various functional groups (Gunning & Cahill, 2005).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, of acrylic acid derivatives can be studied through various spectroscopic measurements and computational calculations, providing a comprehensive understanding of these compounds (Zuccarello et al., 1982).
Wissenschaftliche Forschungsanwendungen
Synthesis of Biodegradable Polymers : A study by Lang and Chu (2001) focused on the synthesis of biodegradable polymers incorporating nitroxyl radicals. These polymers were based on linear aliphatic polyesters, functionalized with maleic anhydride and acrylic acid, and showed potential for biological applications (Lang & Chu, 2001).
Arylsulfonylpyrroles Synthesis : Santo et al. (1998) researched the synthesis of arylsulfonylpyrroles using TosMIC and 3-Arylsulfonyl Acrylates. These compounds have potential applications in the synthesis of novel organic structures (Santo et al., 1998).
Antimicrobial Synthesis : Kimura, Yabuuchi, and Hisaki (1962) synthesized 3-(5-Nitro-2-thienvl) acrylic acid derivatives and evaluated their antibacterial activities. Such compounds are of interest in the development of new antimicrobials (Kimura, Yabuuchi, & Hisaki, 1962).
Polyelectrolyte Films Study : Jensen et al. (2004) studied the photohydrolysis of substituted benzyl esters in multilayered polyelectrolyte films, incorporating poly(acrylic acid) derivatives. This research has implications for materials science and nanotechnology (Jensen et al., 2004).
Spectroscopic Study of Acrylic Acid Derivatives : Zuccarello et al. (1982) conducted a conformational and spectroscopic study of acrylic acid derivatives. Understanding the properties of these derivatives can aid in the development of new materials and chemicals (Zuccarello et al., 1982).
Organic Dyes for Solar Cells : Qin et al. (2007) explored organic dyes with structures involving cyano acrylic acid and pyrrolidine for use in dye-sensitized solar cells. This research highlights the potential use of similar acrylic acid derivatives in renewable energy technologies (Qin et al., 2007).
Eigenschaften
IUPAC Name |
(E)-3-(3-nitro-4-pyrrolidin-1-ylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-13(17)6-4-10-3-5-11(12(9-10)15(18)19)14-7-1-2-8-14/h3-6,9H,1-2,7-8H2,(H,16,17)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLTYRICBOUKIU-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Nitro-4-tetrahydro-1H-pyrrol-1-ylphenyl)acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



